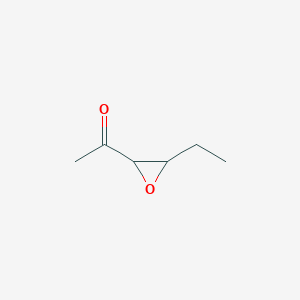
3,4-Epoxy-2-hexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Epoxy-2-hexanone, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Epoxy Resins
Epoxy Resin Production : 3,4-Epoxy-2-hexanone is utilized as a precursor in the formulation of epoxy resins. These resins are known for their excellent mechanical properties, chemical resistance, and thermal stability. They are used extensively in coatings, adhesives, and composite materials.
- Curing Agents : The compound can be combined with various curing agents to enhance the performance characteristics of the resulting epoxy systems. For instance, the incorporation of imine-containing secondary amines has been shown to improve the recyclability of epoxy thermosets while maintaining their high-performance attributes .
Antimicrobial Applications
Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against specific pathogens. For example, long-chain derivatives have been tested for their ability to inhibit the growth of fungi such as Trichophyton mentagrophytes, showcasing potential for use in medical and agricultural applications .
Organic Synthesis
Intermediate in Organic Synthesis : The compound serves as an important intermediate in organic synthesis processes. Its epoxide functionality allows for various chemical transformations, including ring-opening reactions that can lead to the formation of alcohols and other functional groups.
Coating Applications
Innovative Coating Systems : Recent studies have explored new epoxy/episulfide resin systems incorporating this compound for coating applications. These systems demonstrate improved curing times and enhanced properties compared to traditional epoxy formulations .
Case Study 1: Recycling of Epoxy Thermosets
A study explored the recycling potential of high-performance epoxy thermosets utilizing this compound as a component in the formulation. The research highlighted that using specific hardeners could facilitate chemical and solvent-based recycling methods, promoting sustainability in epoxy resin usage .
Case Study 2: Antimicrobial Efficacy
In another investigation, various long-chain derivatives of this compound were synthesized and tested for their antimicrobial properties. Results indicated effective inhibition against pathogenic fungi at concentrations as low as 25 μg/mL, suggesting potential applications in antifungal coatings and treatments .
Propriétés
Numéro CAS |
17257-81-7 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
1-(3-ethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(8-5)4(2)7/h5-6H,3H2,1-2H3 |
Clé InChI |
MXXCXQDATRPYND-UHFFFAOYSA-N |
SMILES |
CCC1C(O1)C(=O)C |
SMILES canonique |
CCC1C(O1)C(=O)C |
Synonymes |
3,4-Epoxy-2-hexanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















